molecular formula C17H17N5O2S B2686668 N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide CAS No. 301194-13-8

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B2686668
CAS No.: 301194-13-8
M. Wt: 355.42
InChI Key: VBEMFZNFCLAURL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound characterized by its unique structural features, including an ethoxyphenyl group and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves a multi-step process:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. This reaction often requires the presence of a catalyst such as zinc chloride and is conducted under reflux conditions.

    Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage. This step may involve the use of a base such as sodium hydride to deprotonate the thiol, facilitating the nucleophilic attack on the tetrazole ring.

    Acetamide Formation: The final step involves the acylation of the thioether-tetrazole intermediate with an acyl chloride or anhydride to introduce the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. Its tetrazole ring is known to mimic carboxylate groups, which can enhance binding affinity to biological targets such as enzymes and receptors. This makes it a candidate for the development of anti-inflammatory, antimicrobial, and anticancer agents.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exerts its effects is largely dependent on its interaction with molecular targets. The tetrazole ring can engage in hydrogen bonding and electrostatic interactions with active sites of enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance lipophilicity, improving membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-2-[(1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(4-methoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
  • N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetamide

Uniqueness

Compared to similar compounds, N-(4-ethoxyphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide stands out due to the presence of both an ethoxy group and a phenyl-substituted tetrazole ring. This combination enhances its chemical versatility and potential biological activity, making it a unique candidate for further research and development.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c1-2-24-15-10-8-13(9-11-15)18-16(23)12-25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEMFZNFCLAURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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